Bis(3,5-dibromo-2-hydroxybenzyl) fumarate
Description
Bis(3,5-dibromo-2-hydroxybenzyl) fumarate (C₁₈H₁₂Br₄O₆) is a brominated aromatic ester derived from fumaric acid. It has a molecular weight of 643.904 g/mol and a single-isotope mass of 639.736737 . The compound is characterized by two 3,5-dibromo-2-hydroxybenzyl groups esterified to the α,β-unsaturated dicarboxylic acid (fumarate) backbone. Its systematic IUPAC name is (2E)-2-butenedioic acid bis[(3,5-dibromo-2-hydroxyphenyl)methyl] ester, and it is also known by synonyms such as bis(3,5-dibromosalicyl) fumarate . The compound’s ChemSpider ID is 28295984, with a provisional CAS registry number of 71337-53-6 .
Properties
Molecular Formula |
C18H12Br4O6 |
|---|---|
Molecular Weight |
643.9 g/mol |
IUPAC Name |
bis[(3,5-dibromo-2-hydroxyphenyl)methyl] (E)-but-2-enedioate |
InChI |
InChI=1S/C18H12Br4O6/c19-11-3-9(17(25)13(21)5-11)7-27-15(23)1-2-16(24)28-8-10-4-12(20)6-14(22)18(10)26/h1-6,25-26H,7-8H2/b2-1+ |
InChI Key |
HMVBUCRJXYETAA-OWOJBTEDSA-N |
Isomeric SMILES |
C1=C(C=C(C(=C1COC(=O)/C=C/C(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Canonical SMILES |
C1=C(C=C(C(=C1COC(=O)C=CC(=O)OCC2=C(C(=CC(=C2)Br)Br)O)O)Br)Br |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester typically involves the esterification of 2-Butenedioic acid with 2,4-dibromo-6-carboxyphenol. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to facilitate the esterification process, and the product is purified through recrystallization or chromatography.
Industrial Production Methods
In an industrial setting, the production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems allows for precise control of reaction conditions, such as temperature, pressure, and reactant concentrations, leading to efficient large-scale production.
Chemical Reactions Analysis
Types of Reactions
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding quinones.
Reduction: Reduction reactions can convert the ester groups to alcohols.
Substitution: Bromine atoms can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Nucleophiles like amines or thiols can be used for substitution reactions.
Major Products Formed
Oxidation: Formation of dibromoquinones.
Reduction: Formation of diols.
Substitution: Formation of substituted esters with various functional groups.
Scientific Research Applications
2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Studied for its potential biological activity and interactions with biomolecules.
Medicine: Investigated for its potential therapeutic properties, including anticancer and antimicrobial activities.
Industry: Utilized in the production of polymers and advanced materials due to its unique structural properties.
Mechanism of Action
The mechanism by which 2-Butenedioic acid(2E)-,1,4-bis(2,4-dibromo-6-carboxyphenyl)ester exerts its effects involves interactions with molecular targets such as enzymes and receptors. The bromine atoms and carboxylic acid groups play a crucial role in binding to these targets, leading to various biochemical responses. The compound may inhibit or activate specific pathways, depending on the context of its use.
Comparison with Similar Compounds
Research Findings and Mechanistic Insights
- Antimicrobial Potential: Brominated aromatic compounds often exhibit enhanced antimicrobial activity due to bromine’s electronegativity and membrane-disruptive effects.
- Oxidative Stress Modulation: Sodium hydrogen fumarate regulates oxidative stress via pH buffering, while the brominated derivative’s phenol groups may scavenge free radicals, offering a dual mechanism .
- Synthetic Utility : The compound’s ester linkages and bromine atoms make it a candidate for further functionalization in drug development or polymer chemistry .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
